molecular formula C17H21N3O B2826124 6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol CAS No. 866155-53-5

6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol

Cat. No.: B2826124
CAS No.: 866155-53-5
M. Wt: 283.375
InChI Key: DPMTUEWGTRSEJU-UHFFFAOYSA-N
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Description

6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol (CAS: 866155-53-5) is a pyrimidine derivative featuring a 4-pyrimidinol core substituted with a methyl group at position 6 and a (4-phenylpiperidino)methyl group at position 2. The compound’s structure integrates a nitrogen-rich heterocyclic system (pyrimidine) with a phenyl-substituted piperidine moiety, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

4-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-13-11-17(21)19-16(18-13)12-20-9-7-15(8-10-20)14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMTUEWGTRSEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CN2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as phenylacetonitrile and formaldehyde.

    Attachment to Pyrimidine Ring: The piperidine derivative is then attached to the pyrimidine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMSO.

Major Products Formed

    Oxidation: Pyrimidinone derivatives.

    Reduction: Reduced pyrimidinol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Variations on the Pyrimidine Core

Methylthio-Substituted Pyrimidines
  • Ethyl 6-methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carboxylate (IIk): Yield: 65.47%; m.p. 210–211°C. Functional groups: Methylthio (S-CH₃), ester (C=O), and dihydropyrimidine.
  • Methyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate (IIb) :

    • Yield: 67.51%; m.p. 100–102°C.
    • Features a phenyl group at position 4, enhancing aromatic interactions but missing the piperidine ring .
Oxadiazole/Triazole-Fused Pyrimidines
  • N-Hydroxy-2-(5-((6-methyl-2-(methylthio)pyrimidin-4-yloxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetamide (7) :
    • Yield: 30%; m.p. 220–222°C.
    • Key difference : Incorporates an oxadiazole ring, which may improve metabolic stability but introduces steric hindrance absent in the target compound .

Piperidine-Containing Analogues

4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine :
  • CAS: 1316226-00-2; molecular weight: 289.76.
  • Key difference : Replaces the phenylpiperidine group with a methylsulfonyl-piperidine, enhancing electron-withdrawing effects and altering solubility .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine :
  • Structure : Features a piperidine ring directly attached to the pyrimidine core.

Heterocyclic Modifications

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol (CAS: 55417-80-6) :
  • Molecular formula: C₁₀H₉N₃O.
  • Key difference : Replaces phenylpiperidine with a pyridinyl group, altering hydrogen-bonding capacity and bioavailability .
6-((Methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinol :
  • Structure : Combines a pyridinyl group with a methylsulfanylmethyl side chain.
  • Key difference : Increased sulfur content may enhance metal-binding properties but reduce stability under oxidative conditions .

Structural and Pharmacological Implications

Physicochemical Properties

Compound Molecular Weight Key Substituents Melting Point (°C) Yield (%)
Target Compound 309.40 Phenylpiperidine, methyl N/A N/A
IIk N/A Methylthio, ester 210–211 65.47
4-Chloro-6-methyl-2-(...) 289.78 Methylsulfonyl-piperidine N/A N/A
6-Methyl-2-(pyridin-2-yl) 187.20 Pyridinyl N/A N/A

Pharmacological Considerations

  • Methylthio and ester groups in analogues (e.g., IIk, IIb) could enhance membrane permeability but may confer susceptibility to enzymatic hydrolysis .

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